1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
The compound “1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyridazine ring, and a piperazine ring . These functional groups are common in many pharmaceutical compounds and could potentially impart a variety of biological activities to the molecule .
Scientific Research Applications
Antibacterial and Antifungal Applications
One study focused on the synthesis and biological action of 1-aminomethyl derivatives of certain triazoline-thiones, which were tested for their antibacterial activities. The compounds synthesized showed promising results against various bacterial strains, indicating the potential for developing new antibacterial agents (Pitucha et al., 2005).
Anticancer Activity
Another area of interest is the exploration of pyridazinone derivatives as β-1,3-glucan synthase inhibitors, with significant efficacy demonstrated in an in vivo mouse model of Candida glabrata infection. This suggests a potential application in treating fungal infections and possibly cancer, given the role of β-1,3-glucan in tumor cell biology (Ting et al., 2011).
Anti-Biofilm and MurB Inhibitors
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has unveiled compounds with strong antibacterial efficacies and biofilm inhibition activities. These compounds are notable for their potential as inhibitors of MRSA, VRE, and other bacterial strains, as well as their inhibitory activity against the MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antiarrhythmic and Antihypertensive Effects
The synthesis and pharmacological testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have revealed compounds with strong antiarrhythmic and antihypertensive activities. These findings suggest potential applications in cardiovascular disease treatment, particularly in managing arrhythmias and hypertension (Malawska et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is 11β-hydroxysteroid dehydrogenase 2 . This enzyme plays a crucial role in the regulation of cortisol levels in the body, and its inhibition can lead to the removal of potassium from the gastrointestinal tract .
Mode of Action
The compound interacts with its target, 11β-hydroxysteroid dehydrogenase 2, by inhibiting its function . This inhibition leads to a decrease in the conversion of cortisol to cortisone, resulting in an increase in the concentration of cortisol. The elevated cortisol levels then promote the excretion of potassium in the gastrointestinal tract .
Biochemical Pathways
The compound affects the cortisol-cortisone conversion pathway . By inhibiting 11β-hydroxysteroid dehydrogenase 2, the compound disrupts the balance of cortisol and cortisone in the body. This disruption leads to an increase in cortisol levels, which in turn promotes the excretion of potassium in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of potassium levels in the body. By inhibiting 11β-hydroxysteroid dehydrogenase 2 and disrupting the cortisol-cortisone balance, the compound promotes the excretion of potassium in the gastrointestinal tract . This action can be beneficial in treating conditions like hyperkalemia, where there is an excess of potassium in the body .
Properties
IUPAC Name |
4-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(10-6-9-19-7-2-1-3-8-19)27-17-15-26(16-18-27)21-12-11-20(23-24-21)25-13-4-5-14-25/h1-5,7-8,11-14H,6,9-10,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFUKKTBKSUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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